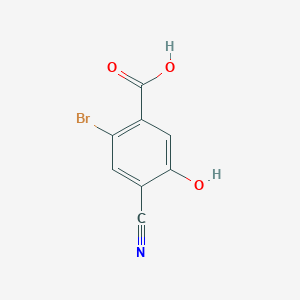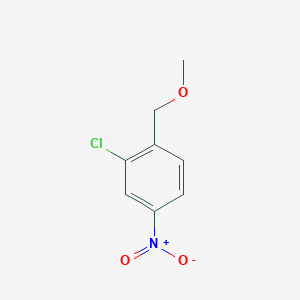
4-氟-2-异丙氧基苯胺盐酸盐
描述
4-Fluoro-2-isopropoxyaniline hydrochloride, also known as 4-FIPAH, is an aromatic amine compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C9H13ClFNO, with an average mass of 205.657 Da .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-isopropoxyaniline hydrochloride is 1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoro-2-isopropoxyaniline hydrochloride are not available, it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research.Physical And Chemical Properties Analysis
4-Fluoro-2-isopropoxyaniline hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.科学研究应用
药物合成
4-氟-2-异丙氧基苯胺盐酸盐: 用于合成各种药物化合物。其结构包括连接到苯胺上的氟原子和异丙氧基,使其成为创建具有潜在治疗效果的分子宝贵的中间体。 它在开发需要氟化芳香胺作为构建块的化合物中特别有用,这可以促进药物的药代动力学特性 .
生物化学研究
在生物化学研究中,该化合物用作修饰蛋白质或肽的试剂。氟原子可用于19F NMR 研究,提供对生物分子结构和动力学的见解。 此外,异丙氧基可以参与创建前药或修改生物测定中化合物的溶解度.
生理学研究
研究人员在生理学研究中使用4-氟-2-异丙氧基苯胺盐酸盐来探索其对生物系统的影响。它可用于合成神经递质或激素的类似物,以研究它们与受体和酶的相互作用。 这有助于理解类似化合物在生理过程中的作用.
分析化学
这种化学品在分析化学中用作标准品或参考化合物。 其独特的谱学特性,例如其吸光度或荧光,可用于校准仪器或作为复杂混合物中类似化合物定量分析的比较 .
有机合成
在有机合成中,4-氟-2-异丙氧基苯胺盐酸盐是构建复杂有机分子的通用起始材料。 它的反应性允许各种转化,例如铃木偶联反应,这些反应对于构建材料或药物化学中的多芳香族结构至关重要.
材料科学
该化合物在材料科学中的作用正在兴起,特别是在合成新型有机材料方面。 将其掺入聚合物或小分子可以赋予独特的电子或光学性质,这些性质对于创建用于电子设备或传感器的新的材料很有价值 .
药理学
在药理学上,4-氟-2-异丙氧基苯胺盐酸盐可用于研究药物代谢和药代动力学。 可以分析其代谢物以了解类似化合物在体内的处理方式,这对于药物开发和安全性评估至关重要 .
环境科学
最后,在环境科学中,该化合物可用于研究氟化芳香胺的环境归宿。 它可以作为模型化合物来研究类似结构的降解途径、生物积累和潜在的环境影响 .
作用机制
and it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research. It is a white crystalline solid that is soluble in water and organic solvents .
The compound’s storage temperature is room temperature in an inert atmosphere , which suggests that it is stable under normal environmental conditions.
实验室实验的优点和局限性
4-FIPAH has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also inexpensive and readily available. However, there are some limitations to its use. It is toxic and should be handled with care. It can also be difficult to purify, and the reaction conditions must be carefully controlled.
未来方向
The future of 4-FIPAH research is promising. It has potential applications in drug synthesis and biochemical and physiological research. It could be used to develop new drugs and to study the effects of certain drugs on the nervous system. It could also be used to study the effects of certain drugs on the cardiovascular and respiratory systems. Additionally, further research could be conducted on the biochemical and physiological effects of 4-FIPAH and its potential applications in drug development.
安全和危害
The safety information available indicates that 4-Fluoro-2-isopropoxyaniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye protection .
生化分析
Biochemical Properties
4-Fluoro-2-isopropoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Fluoro-2-isopropoxyaniline hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby affecting the overall cellular response to inflammation. Additionally, 4-Fluoro-2-isopropoxyaniline hydrochloride can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-isopropoxyaniline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, 4-Fluoro-2-isopropoxyaniline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that 4-Fluoro-2-isopropoxyaniline hydrochloride remains stable for a certain period before it starts to degrade, leading to a decrease in its activity. In in vivo studies, the long-term effects of 4-Fluoro-2-isopropoxyaniline hydrochloride on cellular function have been shown to include alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, 4-Fluoro-2-isopropoxyaniline hydrochloride can exhibit toxic or adverse effects, such as liver toxicity and alterations in blood chemistry .
Metabolic Pathways
4-Fluoro-2-isopropoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of many substances. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to an accumulation of specific metabolites and a decrease in the levels of others.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-isopropoxyaniline hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, 4-Fluoro-2-isopropoxyaniline hydrochloride can be transported into cells via specific membrane transporters and then bind to intracellular proteins, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-isopropoxyaniline hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the localization of 4-Fluoro-2-isopropoxyaniline hydrochloride to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
属性
IUPAC Name |
4-fluoro-2-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWKQHIDWNMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661204 | |
| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-47-7 | |
| Record name | Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)


![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)
![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)
![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)



